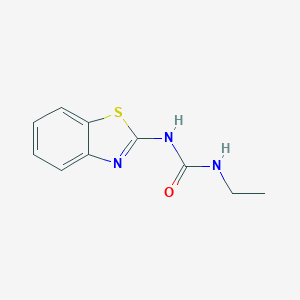

1-(1,3-Benzothiazol-2-yl)-3-ethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LGD-2941 est un modulateur sélectif des récepteurs aux androgènes (SARM) non stéroïdien, développé conjointement par Ligand Pharmaceuticals et TAP . Il a été initialement étudié pour son potentiel dans le traitement de conditions telles que l'ostéoporose, l'hypogonadisme et la dysfonction sexuelle féminine . Les SARM comme le LGD-2941 sont conçus pour moduler sélectivement l'activité des récepteurs aux androgènes dans différents tissus, offrant des avantages thérapeutiques sans les effets indésirables généralement associés aux stéroïdes anabolisants traditionnels .

Méthodes De Préparation

La synthèse du LGD-2941 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Des conditions de réaction spécifiques, telles que l'utilisation de solvants, de catalyseurs et un contrôle de la température appropriés, sont essentielles pour obtenir des rendements et une pureté élevés . Les méthodes de production industrielle impliqueraient probablement une mise à l'échelle de ces procédures de laboratoire tout en garantissant la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Le LGD-2941 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le noyau de la quinoléine, modifiant potentiellement l'activité du composé.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les cycles pyrrolidines ou d'autres groupes fonctionnels.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels qui améliorent la sélectivité et la puissance du composé .

Applications de la recherche scientifique

Le LGD-2941 a été exploré pour diverses applications de recherche scientifique, notamment :

Biologie : Investigating its role in muscle growth, bone density improvement, and other physiological processes.

Industrie : Développement de nouveaux SARM avec une sélectivité améliorée et des effets secondaires réduits.

Mécanisme d'action

Le LGD-2941 exerce ses effets en modulant sélectivement l'activité des récepteurs aux androgènes dans différents tissus . Cette modulation sélective lui permet de fournir des avantages anabolisants, tels que la croissance musculaire et l'amélioration de la densité osseuse, sans les effets indésirables associés aux stéroïdes anabolisants traditionnels . Les cibles moléculaires comprennent le récepteur aux androgènes, qui, lorsqu'il est activé, influence l'expression génique et la prolifération cellulaire dans les tissus cibles .

Applications De Recherche Scientifique

Pharmaceutical Applications

1-(1,3-Benzothiazol-2-yl)-3-ethylurea has shown promise in several pharmaceutical applications:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a potential agent for treating infections caused by bacteria and fungi. Studies have demonstrated its effectiveness against various strains, indicating its utility in developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It has been tested against different cancer cell lines, showing potential cytotoxic effects. For instance, its derivatives have been linked to the inhibition of specific kinases involved in cancer progression.

- Bone Health : Preliminary studies suggest that this compound could be beneficial in treating osteoporosis by promoting bone formation and reducing resorption.

Agricultural Applications

In agriculture, the compound is being explored for its potential as a pesticide or herbicide:

- Fungicidal Properties : Its ability to inhibit fungal growth makes it a candidate for developing fungicides. Field trials have indicated effectiveness against common agricultural pathogens.

Material Sciences

The unique properties of this compound also lend themselves to applications in material sciences:

- Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance under stress conditions.

Comparative Analysis of Related Compounds

To further understand the significance of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Benzo[d]thiazol-2-yl)-3-methylurea | Structure | Exhibits enhanced antimicrobial activity compared to ethyl analogs. |

| 1-(6-Fluorobenzothiazol-2-yl)-3-propylurea | Structure | Shows significant kinase inhibition activity. |

| 1-(5-Methylbenzothiazol-2-yl)-3-butylurea | Structure | Demonstrates neuroprotective effects against oxidative stress. |

This table illustrates how variations in the structure can lead to differing biological activities, emphasizing the importance of the benzothiazole moiety combined with an ethylurea group.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Osteoporosis Treatment

Research conducted at a leading university investigated the impact of this compound on osteoblast differentiation. The findings indicated that treatment with this compound led to increased alkaline phosphatase activity and mineralization in vitro, supporting its role in promoting bone health.

Mécanisme D'action

LGD-2941 exerts its effects by selectively modulating the activity of androgen receptors in different tissues . This selective modulation allows it to provide anabolic benefits, such as muscle growth and bone density improvement, without the adverse effects associated with traditional anabolic steroids . The molecular targets include the androgen receptor, which, when activated, influences gene expression and cellular proliferation in target tissues .

Comparaison Avec Des Composés Similaires

Le LGD-2941 fait partie d'une classe plus large de modulateurs sélectifs des récepteurs aux androgènes, qui comprend des composés comme le LGD-2226, le LGD-3303 et le RAD-140 . Comparé à ces composés similaires, le LGD-2941 est unique dans sa structure chimique spécifique, qui comprend des groupes trifluorométhyles et un noyau de quinoléine . Cette structure contribue à sa sélectivité et à sa puissance en tant que modulateur des récepteurs aux androgènes .

Des composés similaires incluent:

Propriétés

Numéro CAS |

15382-15-7 |

|---|---|

Formule moléculaire |

C10H11N3OS |

Poids moléculaire |

221.28 g/mol |

Nom IUPAC |

1-(1,3-benzothiazol-2-yl)-3-ethylurea |

InChI |

InChI=1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14) |

Clé InChI |

XITQIIBGCRJHAK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)NC1=NC2=CC=CC=C2S1 |

SMILES canonique |

CCNC(=O)NC1=NC2=CC=CC=C2S1 |

Key on ui other cas no. |

15382-15-7 |

Synonymes |

Urea, 1-(2-benzothiazolyl)-3-ethyl- (8CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.